3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

Synthetic chemistry Building blocks Fluorine chemistry

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one (CAS 782-55-8) is a heterocyclic building block combining a benzimidazole scaffold with a trifluoromethyl ketone side chain. Its molecular formula is C10H7F3N2O, with a molecular weight of 228.17 g/mol and a calculated density of 1.444 g/cm³.

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
CAS No. 782-55-8
Cat. No. B1330623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one
CAS782-55-8
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CC(=O)C(F)(F)F
InChIInChI=1S/C10H7F3N2O/c11-10(12,13)8(16)5-9-14-6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H,14,15)
InChIKeyHJYPHXMVQPUHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one (CAS 782-55-8): Sourcing and Differentiation Guide for Benzimidazole Building Blocks


3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one (CAS 782-55-8) is a heterocyclic building block combining a benzimidazole scaffold with a trifluoromethyl ketone side chain. Its molecular formula is C10H7F3N2O, with a molecular weight of 228.17 g/mol and a calculated density of 1.444 g/cm³ . The compound serves as a synthetic intermediate for constructing more complex pharmacologically active molecules, particularly via reactions of the electrophilic trifluoroacetyl group . While benzimidazole is a recognized privileged scaffold in medicinal chemistry, the specific positioning of the trifluoromethyl ketone at the 2-position through a methylene linker distinguishes this compound from direct 2‑trifluoromethylbenzimidazole analogues and unsubstituted benzimidazole precursors.

Why Generic Benzimidazole Building Blocks Cannot Replace 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one in Synthesis and Procurement


Benzimidazole derivatives span a vast chemical space where even minor structural modifications—such as the presence and placement of a trifluoromethyl carbonyl group—profoundly alter reactivity, lipophilicity, metabolic stability, and hydrogen‑bonding capacity [1]. 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one bears an electrophilic trifluoroacetyl moiety at the 2‑position via a methylene spacer, a motif that enables specific condensation and cyclization chemistries not accessible to 2‑trifluoromethylbenzimidazole or non‑fluorinated 2‑acetylbenzimidazole . Direct substitution with a compound lacking this trifluoromethyl ketone group would fail to reproduce the desired reactivity in downstream syntheses (e.g., enolate formation, heterocycle construction) and would alter the physicochemical profile of the resulting final compounds. Scientific and industrial users must therefore evaluate the precise functional group arrangement, not merely the benzimidazole core, when selecting a building block for reproducible results.

Quantitative Differentiation Evidence for 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one vs. Analogous Benzimidazole Building Blocks


Trifluoroacetyl Group Reactivity Distinct from 2-Acetylbenzimidazole

The trifluoroacetyl group in 3-(1H-benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is significantly more electrophilic than the acetyl group in 2-acetylbenzimidazole or the parent benzimidazole, as measured by the respective carbonyl carbon reactivities. This property has been exploited in the synthesis of novel imidazoles, oxazoles, quinazolines, and perimidine compounds via condensation with trifluoroacetyl ketene diethylacetal derivatives . In contrast, the non-fluorinated 2-acetylbenzimidazole (CAS 2202-92-0) lacks the strong electron‑withdrawing effect required for these transformations.

Synthetic chemistry Building blocks Fluorine chemistry

Physicochemical Property Differentiation: Lipophilicity vs. 2-Acetylbenzimidazole and 2-Trifluoromethylbenzimidazole

The trifluoromethyl ketone pharmacophore in the target compound confers distinct physicochemical properties compared to both non‑fluorinated and directly attached trifluoromethyl benzimidazole analogues. Calculated LogP (cLogP) values for the target compound, 2-acetylbenzimidazole, and 2-(trifluoromethyl)benzimidazole were obtained from ChemSpider and PubChem predictions (Table 1) . The target compound exhibits intermediate lipophilicity, which may be advantageous when tuning membrane permeability without excessive non‑specific binding.

Physicochemical properties Drug design ADME

Commercially Available Purity and Sourcing Reliability vs. 2-(Trifluoromethyl)benzimidazole Building Blocks

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is commercially available from multiple vendors with a specified minimum purity of 95% (AKSci, CymitQuimica, chemicalbook‑listed suppliers) . In contrast, closely related 2‑trifluoromethyl benzimidazole derivatives often carry wider purity ranges (90–97%) across suppliers, and the specific 2‑trifluoroacetyl‑methylene‑linked architecture of the target compound is less common in catalogues, reducing the risk of regioisomeric or side‑product contamination .

Procurement Quality control Supply chain

Confirmed Intermediate in Kinase Inhibitor Synthesis Programs

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one has been explicitly described as a key intermediate in the synthesis of a series of 1-(8-(aryloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives targeting spleen tyrosine kinase (SYK) and exhibiting antibacterial activity [1]. While the final compounds from these series achieved SYK IC50 values in the nanomolar range (e.g., 0.21 nM in biochemical assays for lead compound 23 of a related azabenzimidazole series), the target compound itself is the building‑block precursor and not the bioactive entity [2]. This contrasts with 2‑trifluoromethylbenzimidazole, which is more commonly cited as a terminal pharmacophore in herbicidal or antitumor applications.

Medicinal chemistry Kinase inhibitors SYK

Spectroscopic and Analytical Reference Data Availability

The target compound has a GC‑MS spectrum deposited in SpectraBase (Compound ID: 6Z88leuUSK4), providing a verified analytical fingerprint for identity confirmation [1]. By comparison, 2-acetylbenzimidazole and many 2‑trifluoromethylbenzimidazole derivatives lack readily accessible public‑domain spectral databases for the free base, often requiring in‑house characterization.

Analytical chemistry Quality control Reference standards

Optimal Application Scenarios for 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one Based on Differentiation Evidence


Synthesis of Trifluoromethyl‑Containing Heterocyclic Libraries

The electrophilic trifluoroacetyl group of the target compound enables construction of imidazoles, oxazoles, quinazolines, and perimidine derivatives through condensation reactions that non‑fluorinated analogues cannot perform. Researchers synthesizing diverse CF₃‑bearing heterocycle collections for screening should select this building block over 2‑acetylbenzimidazole or unsubstituted benzimidazole .

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

With a predicted cLogP of ~2.1, the target compound provides a hydrophobicity midpoint between 2‑acetylbenzimidazole (cLogP ≈ 1.4) and 2‑trifluoromethylbenzimidazole (cLogP ≈ 2.7). Medicinal chemists seeking to improve membrane permeability while maintaining aqueous solubility can use this compound as a starting scaffold for further functionalization .

Kinase Inhibitor Synthesis Programs, Particularly SYK‑Targeted Antibacterials

The compound serves as a documented intermediate in the synthesis of imidazo[1,2-a]pyrazine SYK inhibitors with nanomolar potency. Laboratories engaged in kinase inhibitor development, especially those pursuing SYK‑mediated antibacterial mechanisms, require this specific building block to access the reported structure‑activity relationship (SAR) series [1].

Procurement of High‑Purity Building Blocks for GLP/GMP Intermediate Synthesis

Commercially available at a minimum 95% purity from multiple suppliers, the target compound can be integrated into GLP‑compliant synthetic workflows with minimal repurification. The consistent purity specification across vendors (AKSci, CymitQuimica, chemicalbook suppliers) reduces sourcing risk compared to 2‑trifluoromethylbenzimidazole, whose purity varies more widely among suppliers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.